Tris(4-(diethylamino)phenyl)methylium acetate
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Overview
Description
Tris(4-(diethylamino)phenyl)methylium acetate is an organic compound with the molecular formula C31H42N3.C2H3O2. It is known for its applications in various fields, including optoelectronics and organic semiconductors . This compound is also referred to as Basic Violet 4 acetate and is recognized for its unique properties that make it suitable for use in different scientific and industrial applications .
Preparation Methods
The synthesis of Tris(4-(diethylamino)phenyl)methylium acetate involves several steps. One common method includes the reaction of 4-(diethylamino)benzaldehyde with aniline derivatives under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Tris(4-(diethylamino)phenyl)methylium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
Tris(4-(diethylamino)phenyl)methylium acetate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it suitable for use in biological assays and imaging techniques.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties
Mechanism of Action
The mechanism by which Tris(4-(diethylamino)phenyl)methylium acetate exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective redox mediator. It can also interact with various enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Tris(4-(diethylamino)phenyl)methylium acetate is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include:
Triphenylamine: Known for its use in organic semiconductors and electroluminescent materials.
Tris(4-(dimethylamino)phenyl)methylium acetate: Similar in structure but with different substituents, leading to variations in properties and applications.
The uniqueness of this compound lies in its ability to enhance charge transport and its suitability for use in a wide range of optoelectronic applications .
Properties
CAS No. |
63157-72-2 |
---|---|
Molecular Formula |
C31H42N3.C2H3O2 C33H45N3O2 |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;acetate |
InChI |
InChI=1S/C31H42N3.C2H4O2/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;1-2(3)4/h13-24H,7-12H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
CBMNJIRTNNMVJC-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.CC(=O)[O-] |
Origin of Product |
United States |
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